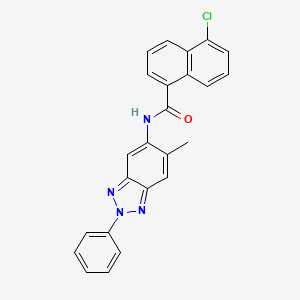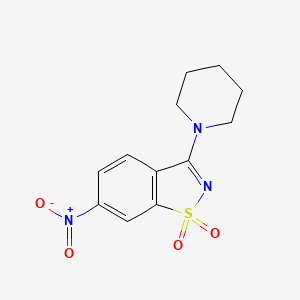![molecular formula C19H20ClN3O2 B11565181 N-(4-chloro-2-methylphenyl)-2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide](/img/structure/B11565181.png)
N-(4-chloro-2-methylphenyl)-2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chloro-2-methylphenyl)-1-{N’-[(E)-[4-(propan-2-yl)phenyl]methylidene]hydrazinecarbonyl}formamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorinated aromatic ring, a hydrazinecarbonyl group, and a formamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-1-{N’-[(E)-[4-(propan-2-yl)phenyl]methylidene]hydrazinecarbonyl}formamide typically involves multiple steps. One common method includes the reaction of 4-chloro-2-methylaniline with hydrazinecarboxamide under controlled conditions to form the intermediate hydrazine derivative. This intermediate is then reacted with 4-(propan-2-yl)benzaldehyde in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-2-methylphenyl)-1-{N’-[(E)-[4-(propan-2-yl)phenyl]methylidene]hydrazinecarbonyl}formamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Amines or other reduced forms.
Substitution: Compounds with different halogen or functional group substitutions.
Scientific Research Applications
N-(4-Chloro-2-methylphenyl)-1-{N’-[(E)-[4-(propan-2-yl)phenyl]methylidene]hydrazinecarbonyl}formamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-1-{N’-[(E)-[4-(propan-2-yl)phenyl]methylidene]hydrazinecarbonyl}formamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chloro-2-methylphenyl)-2-(4-ethoxyphenylamino)acetamide
- 2-Chloro-N-(2-chloro-4-methylphenyl)acetamide
- 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide
Uniqueness
N-(4-Chloro-2-methylphenyl)-1-{N’-[(E)-[4-(propan-2-yl)phenyl]methylidene]hydrazinecarbonyl}formamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H20ClN3O2 |
|---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-N'-[(E)-(4-propan-2-ylphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C19H20ClN3O2/c1-12(2)15-6-4-14(5-7-15)11-21-23-19(25)18(24)22-17-9-8-16(20)10-13(17)3/h4-12H,1-3H3,(H,22,24)(H,23,25)/b21-11+ |
InChI Key |
UELSRFPVFRJUMS-SRZZPIQSSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)NN=CC2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol](/img/structure/B11565099.png)
![4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11565107.png)
![2-(2-chlorophenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B11565108.png)
![4-chloro-N'-[(2E,3E)-4-(2-fluorophenyl)but-3-en-2-ylidene]benzohydrazide](/img/structure/B11565120.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(2-bromophenoxy)acetohydrazide](/img/structure/B11565126.png)


![2-[4-(butan-2-yl)phenoxy]-N-(2-methylquinolin-8-yl)acetamide](/img/structure/B11565135.png)
![3-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate](/img/structure/B11565137.png)
![(3E)-3-[2-(biphenyl-4-ylacetyl)hydrazinylidene]-N-(5-chloro-2-methylphenyl)butanamide](/img/structure/B11565138.png)
![N'-[(E)-(5-nitrothiophen-2-yl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide](/img/structure/B11565143.png)
![N'-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-2-(naphthalen-1-YL)acetohydrazide](/img/structure/B11565146.png)
![sulfanediylbis[benzene-4,1-diylnitrilo(E)methylylidenebenzene-4,1-diyl] bis(3,5-dinitrobenzoate)](/img/structure/B11565154.png)
![N-(4-{[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]carbonyl}phenyl)octanamide](/img/structure/B11565162.png)
